molecular formula C21H24N2O6 B11950363 methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate

methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate

Cat. No.: B11950363
M. Wt: 400.4 g/mol
InChI Key: QWRVHVAOTRUOLA-ZVAWYAOSSA-N
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Description

Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate is a complex organic compound with a specific stereochemistry. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the protection of amino groups, followed by coupling reactions to form the desired peptide bonds. The reaction conditions often include the use of protecting groups such as benzyloxycarbonyl (Cbz) and reagents like dicyclohexylcarbodiimide (DCC) for peptide coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyloxycarbonyl protecting group can be removed under acidic or hydrogenolytic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions like hydrogenation with palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.

Scientific Research Applications

Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxybutanoate: Similar structure with an additional carbon in the side chain.

    Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxyvalerate: Similar structure with a longer side chain.

Uniqueness

Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-hydroxypropanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

methyl (2S)-3-hydroxy-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C21H24N2O6/c1-28-20(26)18(13-24)22-19(25)17(12-15-8-4-2-5-9-15)23-21(27)29-14-16-10-6-3-7-11-16/h2-11,17-18,24H,12-14H2,1H3,(H,22,25)(H,23,27)/t17?,18-/m0/s1

InChI Key

QWRVHVAOTRUOLA-ZVAWYAOSSA-N

Isomeric SMILES

COC(=O)[C@H](CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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